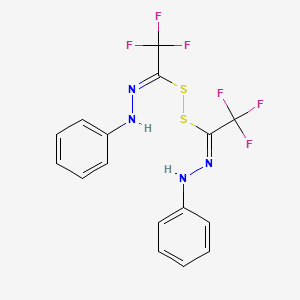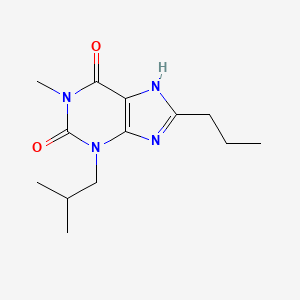
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.2438. It is also known by other names such as Isobutylmethylxanthine and Methylisobutylxanthine . This compound belongs to the xanthine class of chemicals, which are known for their stimulant effects on the central nervous system.
Vorbereitungsmethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- involves several steps. One common method includes the alkylation of theobromine with isobutyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- has several scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: This compound is studied for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: It has potential therapeutic applications in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular levels of cAMP. This elevation in cAMP results in the relaxation of smooth muscle tissues, particularly in the respiratory tract, and enhances the contractility of cardiac muscles. The compound also has stimulant effects on the central nervous system, similar to other xanthine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- include:
Caffeine: Another xanthine derivative with stimulant effects, commonly found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases like asthma and COPD.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-8-propyl- lies in its specific alkyl substitutions, which confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
132560-08-8 |
|---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-methyl-3-(2-methylpropyl)-8-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-5-6-9-14-10-11(15-9)17(7-8(2)3)13(19)16(4)12(10)18/h8H,5-7H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
LDXGYZDRCFCAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


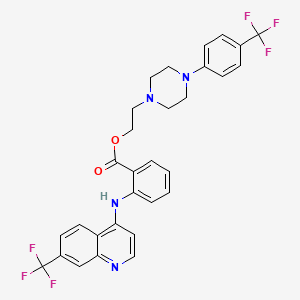

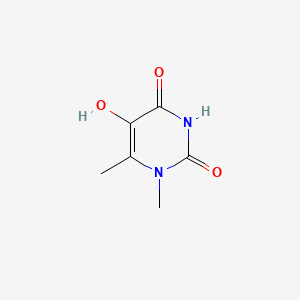

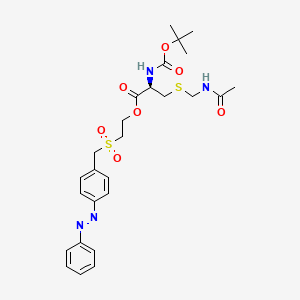
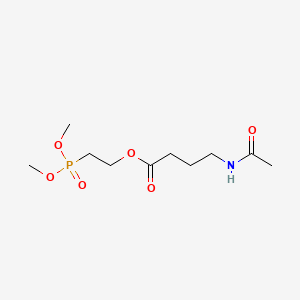
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
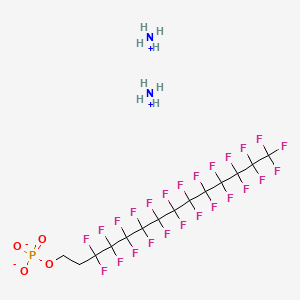
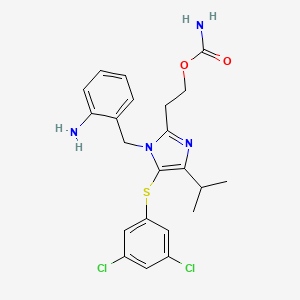
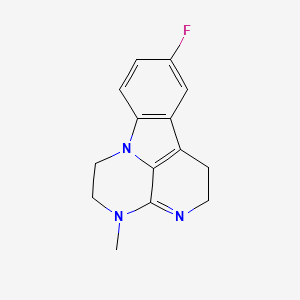
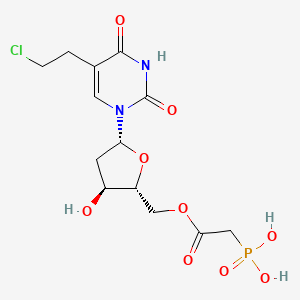
![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
